

Application Notes and Protocols for 17-alpha-Hydroxyprogesterone (17-OHP) Radioimmunoassay

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Compound of Interest

Compound Name: 17-Hydroxypregn-4-en-3-one

Cat. No.: B15082606

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Audience: Researchers, scientists, and drug development professionals.

Introduction

17-alpha-Hydroxyprogesterone (17-OHP) is a crucial intermediate in the biosynthesis of cortisol. The quantification of 17-OHP is a key diagnostic tool for congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands.[1][2] Radioimmunoassay (RIA) is a sensitive and established method for the determination of 17-OHP concentrations in biological samples such as serum and plasma.[3][4][5] This document provides a detailed protocol for the quantitative determination of 17-OHP using a competitive radioimmunoassay.

Principle of the Assay

The 17-OHP radioimmunoassay is a competitive binding assay. The method involves the competition between a fixed amount of radiolabeled 17-OHP (the tracer, typically with ^{125}I or ^3H) and the unlabeled 17-OHP present in the sample or calibrator for a limited number of binding sites on a specific anti-17-OHP antibody.[6] After incubation, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the antibody-bound fraction is inversely proportional to the concentration of unlabeled 17-OHP in the sample.[7] By constructing a standard curve using calibrators of known 17-OHP concentrations, the concentration of 17-OHP in unknown samples can be determined.

Experimental Workflow



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Caption: Workflow of the 17-alpha-Hydroxyprogesterone Radioimmunoassay.

Materials and Reagents

- 17-OHP RIA Kit (containing 17-OHP Calibrators, ^{125}I -labeled 17-OHP, anti-17-OHP antibody, and controls)
- Precision pipettes and tips
- Vortex mixer
- Centrifuge
- Gamma counter
- Assay tubes (polystyrene)
- Washing solution
- Optional: Solvents for extraction (e.g., hexane, benzene, isopropanol/heptane)[8][9]
- Optional: Dextran-coated charcoal[10]

Experimental Protocol

This protocol is a representative example. Users should always adhere to the specific instructions provided with their RIA kit.

1. Sample Preparation

- Collect blood samples and separate serum or plasma.
- Samples can be stored at 2-8°C for a short period or frozen at -20°C or lower for long-term storage.
- For increased specificity, especially in neonatal screening or when cross-reactivity with other steroids is a concern, a solvent extraction step may be necessary.[\[8\]](#)[\[10\]](#) A common extraction procedure involves mixing serum with a solvent like 3% isopropanol/heptane, vortexing, and centrifuging to separate the phases.[\[9\]](#)

2. Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Set up assay tubes in duplicate for total counts, non-specific binding (NSB), zero calibrator (Bo), calibrators, controls, and unknown samples.
- Pipette 25 µL of each calibrator, control, and sample into the appropriately labeled tubes.[\[4\]](#)
[\[5\]](#)
- Add 100 µL of ¹²⁵I-labeled 17-OHP to all tubes.
- Add 100 µL of anti-17-OHP antibody to all tubes except the total count and NSB tubes.
- Vortex all tubes gently and incubate for 3 hours at 37°C.[\[6\]](#)
- Following incubation, separate the antibody-bound and free 17-OHP. This can be achieved using a second antibody precipitation method or dextran-coated charcoal.[\[10\]](#)
 - For Dextran-Coated Charcoal: Add 500 µL of cold dextran-coated charcoal suspension to all tubes except the total count tubes. Vortex and incubate in an ice bath for 10 minutes.
[\[10\]](#)
- Centrifuge all tubes (except total counts) at a specified speed (e.g., 3000 rpm) for 10 minutes at 4°C.[\[10\]](#)

- Carefully decant the supernatant.
- Measure the radioactivity of the precipitate in all tubes for one minute using a gamma counter.

Data Analysis

- Calculate the average counts per minute (CPM) for each set of duplicate tubes.
- Calculate the percentage of binding for each calibrator, control, and sample using the following formula: $\%B/B_0 = [(Average\ CPM\ of\ Calibrator/Sample - Average\ CPM\ of\ NSB) / (Average\ CPM\ of\ Zero\ Calibrator - Average\ CPM\ of\ NSB)] \times 100$
- Plot a standard curve of $\%B/B_0$ (y-axis) versus the corresponding 17-OHP concentration of the calibrators (x-axis) on semi-logarithmic graph paper.
- Determine the concentration of 17-OHP in the unknown samples by interpolating their $\%B/B_0$ values from the standard curve.

Quantitative Data

Table 1: Representative Standard Curve Data

Tube ID	Concentration (ng/mL)	Average CPM	% B/B ₀
Total Counts	-	150,000	-
NSB	-	1,500	-
Calibrator 0	0	50,000	100
Calibrator 1	0.17	42,000	83.5
Calibrator 2	0.5	31,000	60.8
Calibrator 3	1.5	18,000	34.0
Calibrator 4	5.0	8,000	13.4
Calibrator 5	14.0	4,000	5.2
Control 1	-	35,000	69.1
Control 2	-	12,000	21.6
Sample 1	-	25,000	48.5

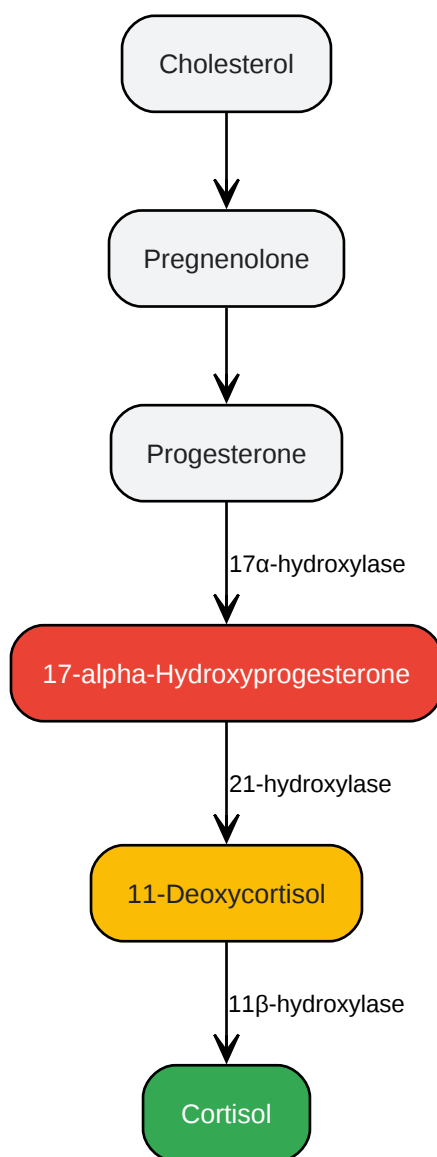
Table 2: Assay Performance Characteristics

Parameter	Value	Reference
Sensitivity	0.02 ng/mL	[5]
Intra-Assay Precision (CV%)	4.3 - 8.7%	[10]
Inter-Assay Precision (CV%)	5.0 - 10.9%	[10]
Standard Range	0.17 - 14 ng/mL	[4]

Table 3: Cross-Reactivity of the Anti-17-OHP Antiserum

Steroid	Cross-Reactivity (%)	Reference
17-alpha-Hydroxyprogesterone	100	-
11-Deoxycortisol	50	[3][8]
Progesterone	9.7	[3][8]
Cortisol	< 1	[8]
Testosterone	< 1	[8]

Signaling Pathway (Steroidogenesis)



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Caption: Simplified adrenal steroidogenesis pathway highlighting 17-OHP.

Conclusion

The radioimmunoassay for 17-alpha-Hydroxyprogesterone is a robust and sensitive method for its quantification in biological fluids. Accurate and precise results are obtainable with careful adherence to the protocol. The specificity of the assay can be enhanced by including a solvent extraction step to minimize interference from cross-reacting steroids. This assay is a valuable tool in the research and clinical management of adrenal disorders.

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- To cite this document: BenchChem. [Application Notes and Protocols for 17-alpha-Hydroxyprogesterone (17-OHP) Radioimmunoassay]. BenchChem, [2025]. [Online PDF].

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